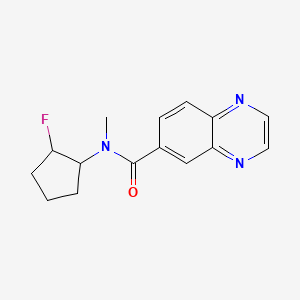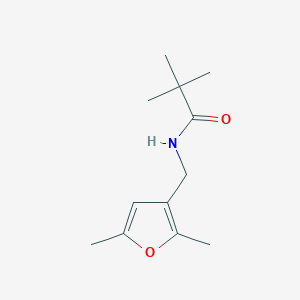
N-((2,5-dimethylfuran-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have a pivalamide group, which is derived from pivalic acid, a type of carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For example, 2,5-Dimethylfuran can be produced from biomass, and it’s a promising biofuel candidate .科学的研究の応用
Structural Analysis and Conformational Studies
- Type II β‐turn Conformation of Pivaloyl‐L‐Prolyl‐α‐aminoisobutyryl‐N‐methylamide : Studies on similar compounds have focused on understanding their structural conformation, particularly the Type II β‐turn, which is a common feature in peptides that influence their biological activity and stability. The detailed analysis of these conformations provides insights into designing peptides and amide compounds with desired biological properties (Prasad, Balaram, & Balaram, 1982).
Synthesis and Chemical Reactions
- Synthesis of Tetrahydroisoquinolines via Lithiation : Research on the lithiation of amides similar to N-((2,5-dimethylfuran-3-yl)methyl)pivalamide has been used to synthesize tetrahydroisoquinolines, demonstrating the compound's utility in complex organic synthesis and the creation of biologically active molecules (Smith, El‐Hiti, & Hegazy, 2010).
Thermal Stability and Polymeric Applications
- Polyamides and Polyimides Containing Silarylene Units : The thermal stability and properties of polyamides and polyimides derived from similar amides suggest potential applications in materials science, particularly in creating high-performance polymers for various industrial applications (Tagle, Terraza, Leiva, & Devilat, 2008).
Metabolic Studies and Toxicity
- Metabolism of Dimethylformamide and Dimethylacetamide : Understanding the metabolic pathways of structurally related compounds can provide insights into the potential metabolic fate of this compound in biological systems, including its potential uses in pharmacology or toxicology research (Barnes & Ranta, 1972).
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8-6-10(9(2)15-8)7-13-11(14)12(3,4)5/h6H,7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNKLGUVULJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

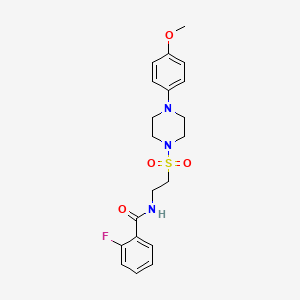
![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)
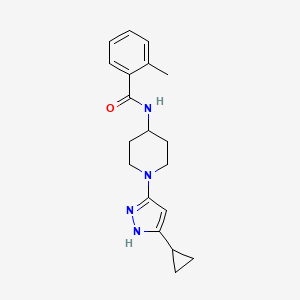
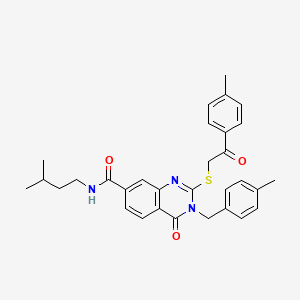
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B2604231.png)

![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)
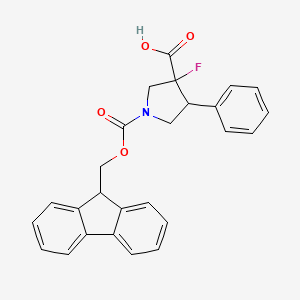

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)
![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)
